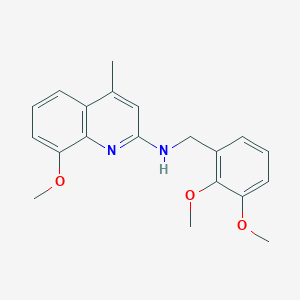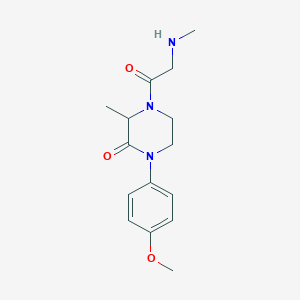![molecular formula C20H23N3O5 B5294337 N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5294337.png)
N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, commonly known as DMAPU, is a chemical compound that belongs to the class of urea derivatives. Due to its unique structure, DMAPU has gained significant attention in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of DMAPU is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. DMAPU has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE) enzymes, which play a crucial role in various signaling pathways.
Biochemical and Physiological Effects:
DMAPU has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal cells, and reduce inflammation. DMAPU has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMAPU in lab experiments is its potent and selective activity against specific enzymes and proteins. However, one of the limitations of using DMAPU is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of DMAPU. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMAPU and its potential therapeutic applications.
Conclusion:
In conclusion, DMAPU is a promising compound with potential therapeutic applications in various diseases. Its unique structure and potent activity against specific enzymes and proteins make it a valuable tool for drug discovery and development. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for improved therapeutic efficacy.
Synthesemethoden
The synthesis of DMAPU involves the reaction between 2,4-dimethoxyaniline and 4-(4-morpholinylcarbonyl)phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using column chromatography to obtain pure DMAPU.
Wissenschaftliche Forschungsanwendungen
DMAPU has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. DMAPU has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-16-7-8-17(18(13-16)27-2)22-20(25)21-15-5-3-14(4-6-15)19(24)23-9-11-28-12-10-23/h3-8,13H,9-12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQKVHHUVSEQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-chloro-3,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5294268.png)
![2-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294270.png)
![8-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5294278.png)
![2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5294286.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B5294287.png)
![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
![1-(2-methyl-4-pyridinyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5294300.png)

![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)

![6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
![4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5294344.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)
![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)